

gemfibrozil pharmacokinetics metabolism excretion

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Compound Focus: Gemfibrozil

CAS No.: 25812-30-0

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Core Pharmacokinetic Parameters of Gemfibrozil

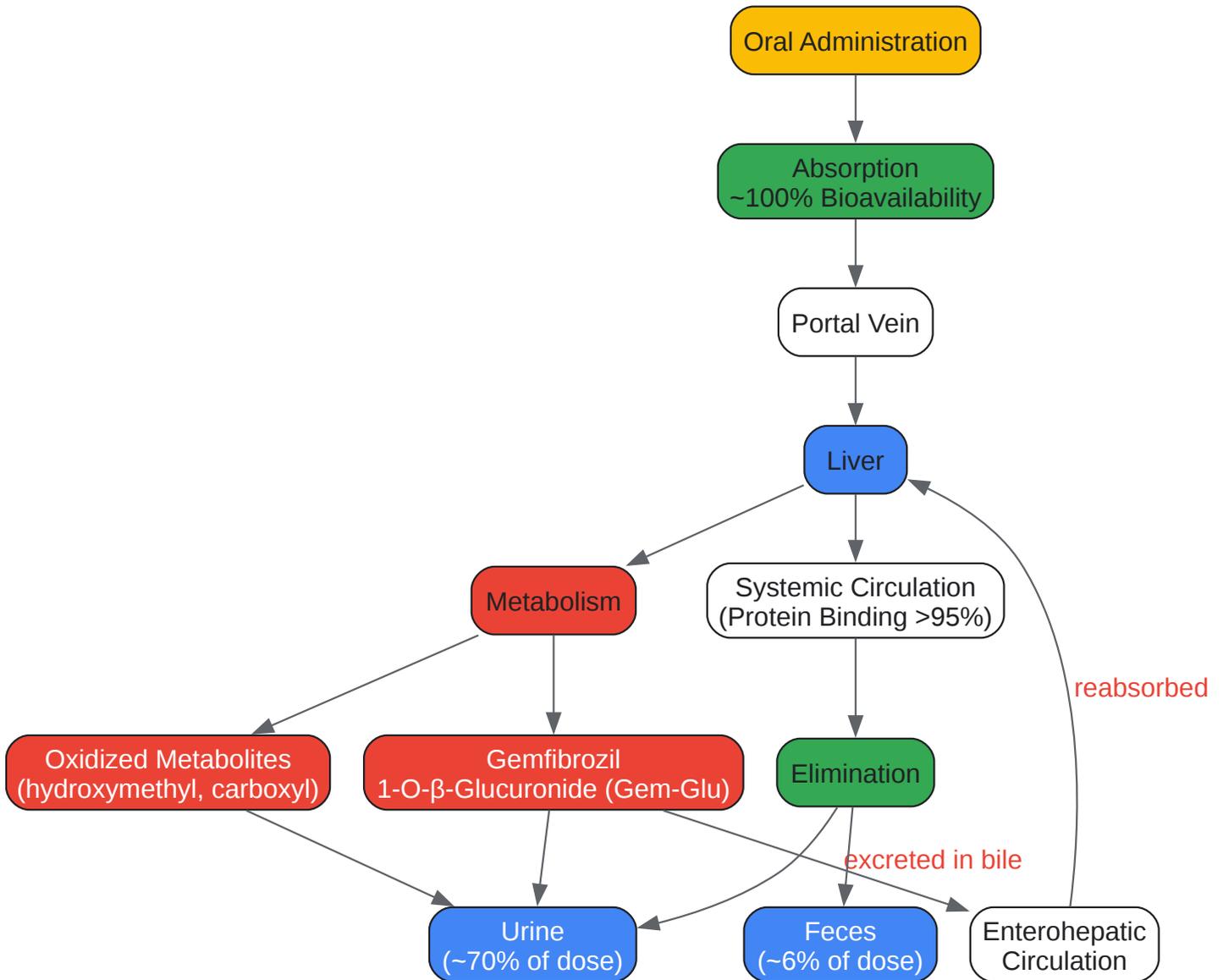
Parameter	Description
Bioavailability	Close to 100% [1] [2] [3]
Protein Binding	>95% (95-99%) [4] [1] [2]
Time to Peak Plasma Concentration (Tmax)	1-2 hours [4] [2] [3]
Elimination Half-Life (T _{1/2})	1.3 - 1.5 hours [4] [5] [3]

| **Primary Metabolic Pathways** | - **Oxidation:** Formation of hydroxymethyl and carboxyl metabolites [2]

- **Conjugation:** Glucuronidation to form **gemfibrozil** 1-O-β-glucuronide (Gem-Glu) [6] [2] | | **Route of Elimination** | - **Urine:** ~70% (primarily as conjugates; <6% as unchanged drug) [4] [7] [2]
- **Feces:** ~6% [4] [1] |

Metabolism and Excretion Pathways

Gemfibrozil undergoes metabolism in the liver via several pathways, and its excretion involves both renal and biliary systems. The following diagram illustrates the journey of **gemfibrozil** through the body, from absorption to elimination, including the formation of its key metabolite.



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The complexity of **gemfibrozil**'s pharmacokinetics is largely defined by its metabolic fate and the activity of its metabolites.

- **Key Metabolite & Its Role:** The glucuronide metabolite (Gem-Glu) is not just an inactive waste product. It is a **potent, time-dependent inhibitor of the CYP2C8 enzyme** and also inhibits the **OATP1B1 transporter** [6]. This means Gem-Glu can significantly increase the plasma concentrations of co-administered drugs that are substrates for CYP2C8 or OATP1B1, leading to clinically important drug-drug interactions [6].
- **Enzymes Involved:** While the specific cytochrome P450 enzymes for oxidation are not fully defined, glucuronidation is primarily mediated by the **UGT2B7** enzyme [8] [2].

Experimental Protocols for Key Assays

For researchers, the methodologies used to characterize **gemfibrozil**'s properties are critical. Here are summaries of key experimental approaches from the literature.

Protocol 1: Investigating Drug-Drug Interactions (DDIs)

This protocol is designed to assess the impact of other drugs, like lopinavir-ritonavir, on **gemfibrozil**'s pharmacokinetics [8].

- **1. Study Design:** Open-label, single-sequence pharmacokinetic study in healthy human volunteers [8].
- **2. Dosing & Sampling:**
 - **Phase 1:** Administer a single 600 mg oral dose of **gemfibrozil** to fasting subjects. Collect blood samples at 0 (pre-dose), 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose [8].
 - **Washout Period:** A median of 8 days (range 8-15 days) [8].
 - **Phase 2:** Administer lopinavir-ritonavir (400/100 mg) twice daily for 14 days. On day 14, administer a single 600 mg dose of **gemfibrozil** 30 minutes after the lopinavir-ritonavir morning dose, and collect blood samples using the same schedule as Phase 1 [8].
- **3. Bioanalysis:**
 - **Technique:** High-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) [8].
 - **Sample Prep:** Off-line solid-phase extraction (SPE) using Oasis MAX cartridges [8].
 - **Calibration:** Linear range of 0.020 µg/mL – 20.0 µg/mL ($R^2 > 0.998$) [8].

Protocol 2: Quantitative Rationalization of Complex DDIs

This approach uses mechanistic modeling to predict interactions, requiring extensive *in vitro* data [6].

- **1. In Vitro Inhibition Assays:**
 - **Enzyme Inhibition:** Determine the inhibition constant (K_i) of both **gemfibrozil** and Gem-Glu for enzymes like CYP2C8, CYP2C9, and UGTs [6].
 - **Transporter Inhibition:** Determine the K_i for transporters like OATP1B1 and OAT3 using transfected cell systems [6].
- **2. Data Integration into Models:**
 - **Static Models:** Use the "net-effect model" or "extended net-effect model" to calculate the predicted area under the curve ratio (AUCR) for victim drugs, incorporating parameters like enzyme/transporter inhibition, fraction metabolized (fm), and fraction transported (ft) [6].
 - **Dynamic Models (PBPK):** Develop a physiologically based pharmacokinetic (PBPK) model that incorporates the disposition of both **gemfibrozil** and Gem-Glu, and their combined inhibitory effects on multiple enzymes and transporters [6].

Alterations in Special Populations

The disposition of **gemfibrozil** can be altered in patients with organ dysfunction, as shown in the table below.

Population	Effect on Gemfibrozil Pharmacokinetics	Clinical Recommendation
Renal Impairment	Elimination half-life prolonged to ~2.4 hours. No significant change in plasma levels, but urinary excretion of conjugates is reduced [7].	Use with caution if baseline serum creatinine >2 mg/dL. Contraindicated in severe renal impairment [4] [3].
Hepatic Impairment	Elimination half-life prolonged to ~2.1 hours. Urinary excretion of conjugated gemfibrozil may increase, suggesting impaired biliary excretion [7].	Contraindicated in patients with hepatic or biliary dysfunction, including primary biliary cirrhosis [4] [3].

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References

1. Gemfibrozil [en.wikipedia.org]
2. Gemfibrozil [altmeyers.org]
3. Gemfibrozil Monograph for Professionals [drugs.com]
4. Gemfibrozil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
5. gemfibrozil [TUSOM | Pharmwiki] [tmedweb.tulane.edu]
6. Quantitative Rationalization of Gemfibrozil Drug Interactions [sciencedirect.com]
7. Gemfibrozil absorption and elimination in kidney and liver ... [link.springer.com]
8. Gemfibrozil Concentrations are Significantly Decreased in ... [pmc.ncbi.nlm.nih.gov]

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